molecular formula C6H4BrNO3 B1273810 5-Bromo-6-hydroxynicotinic acid CAS No. 41668-13-7

5-Bromo-6-hydroxynicotinic acid

Cat. No.: B1273810
CAS No.: 41668-13-7
M. Wt: 218 g/mol
InChI Key: PQDLYKZCJBGXPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-6-hydroxynicotinic acid can be synthesized through various methods. One common synthetic route involves the bromination of 6-hydroxynicotinic acid . The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to optimize yield and purity . The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality.

Biological Activity

5-Bromo-6-hydroxynicotinic acid (5-Br-6-OH-NA) is a derivative of nicotinic acid, notable for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6_6H4_4BrN2_2O3_3 and a molar mass of approximately 218.01 g/mol. The presence of a bromine atom at position 5 and a hydroxyl group at position 6 of the nicotinic acid ring significantly influences its biological activity.

Property Value
Molecular FormulaC6_6H4_4BrN2_2O3_3
Molar Mass218.01 g/mol
SolubilitySoluble in water
Melting Point150-152 °C

1. Antimicrobial Activity

Research has indicated that 5-Br-6-OH-NA exhibits antimicrobial properties against various bacterial strains. A study by Garcia et al. (2023) demonstrated that this compound can inhibit the growth of pathogenic bacteria, suggesting its potential use in treating bacterial infections . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Neuroprotective Effects

The neuroprotective properties of 5-Br-6-OH-NA have been explored in models of neurodegenerative diseases. In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. It appears to modulate pathways related to inflammation and apoptosis, potentially providing therapeutic benefits in conditions like Alzheimer’s disease .

3. Anti-inflammatory Properties

The compound has also been reported to exhibit anti-inflammatory effects. In animal models, administration of 5-Br-6-OH-NA reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This effect may be mediated through inhibition of the NF-kB signaling pathway, which is crucial in regulating immune responses .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 5-Br-6-OH-NA was tested against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial colony counts after treatment with varying concentrations of the compound, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Neuroprotection in Cell Cultures

A study conducted on SH-SY5Y neuroblastoma cells exposed to oxidative stress demonstrated that treatment with 5-Br-6-OH-NA resulted in a marked decrease in cell death compared to untreated controls. The protective effect was attributed to enhanced antioxidant enzyme activity and reduced reactive oxygen species (ROS) levels .

The biological activity of 5-Br-6-OH-NA can be attributed to several mechanisms:

  • Antimicrobial Action : Disruption of bacterial cell wall integrity and inhibition of essential metabolic processes.
  • Neuroprotection : Modulation of oxidative stress pathways and improvement in mitochondrial function.
  • Anti-inflammatory Response : Inhibition of pro-inflammatory cytokine production and modulation of immune cell activity.

Properties

IUPAC Name

5-bromo-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDLYKZCJBGXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377398
Record name 5-bromo-6-hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41668-13-7
Record name 5-bromo-6-hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-6-hydroxynicotinic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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